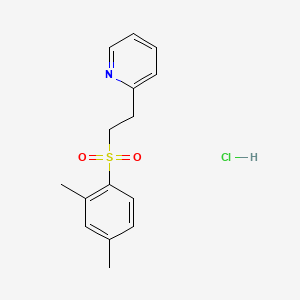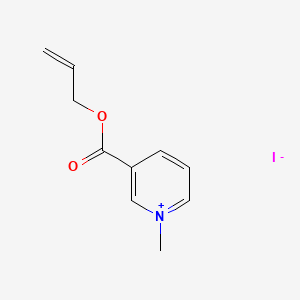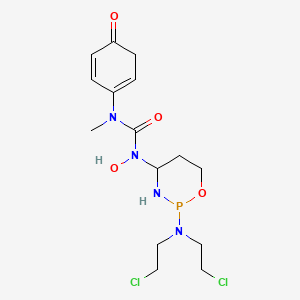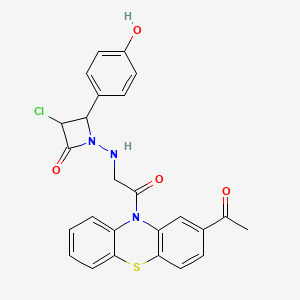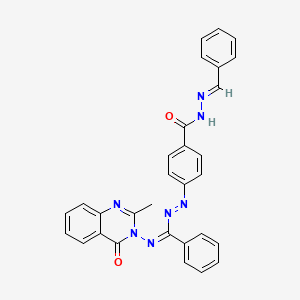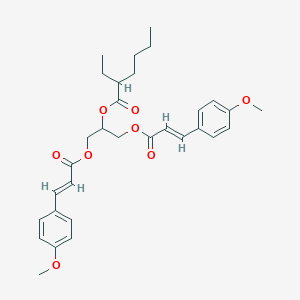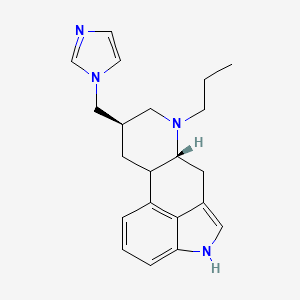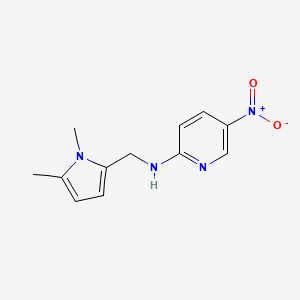
N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a nitropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine typically involves multi-step organic reactions. One common approach is the alkylation of 1,5-dimethylpyrrole with a suitable alkylating agent, followed by nitration to introduce the nitro group on the pyridine ring. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Applications De Recherche Scientifique
N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism by which N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group and pyrrole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)piperidine-4-carboxamide
- (1,5-Dimethyl-1H-pyrrol-2-yl)methylamine
Uniqueness
N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine stands out due to the presence of both a nitro group and a pyrrole ring, which confer unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for research and application development.
Propriétés
Numéro CAS |
94166-54-8 |
|---|---|
Formule moléculaire |
C12H14N4O2 |
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H14N4O2/c1-9-3-4-10(15(9)2)7-13-12-6-5-11(8-14-12)16(17)18/h3-6,8H,7H2,1-2H3,(H,13,14) |
Clé InChI |
ZNARHGSNENBSAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C)CNC2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate](/img/structure/B12708681.png)
![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
